3,4,5,6-Tetrafluorobenzene-1,2-diol
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Overview
Description
3,4,5,6-Tetrafluorobenzene-1,2-diol is an organic compound with the molecular formula C6H2F4O2. It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, and two adjacent carbon atoms are substituted with hydroxyl groups. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5,6-Tetrafluorobenzene-1,2-diol can be synthesized through various methods. One common synthetic route involves the reaction of hydroquinone with tetrafluorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound often involves the fluorination of hydroquinone using hydrogen fluoride. This method is preferred due to its efficiency and scalability. The reaction is conducted under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrafluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tetrafluoroquinones.
Reduction: Formation of tetrafluorohydroquinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetrafluorobenzene-1,2-diol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-diol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing capability, making it a strong electrophile. This property allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrafluorobenzene: Similar structure but lacks hydroxyl groups.
2,3,4,5-Tetrafluorophenol: Contains a single hydroxyl group.
2,3,4,5-Tetrafluorobenzonitrile: Contains a nitrile group instead of hydroxyl groups.
Uniqueness
3,4,5,6-Tetrafluorobenzene-1,2-diol is unique due to the combination of four fluorine atoms and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZAISVBFUJQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381169 |
Source
|
Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-23-2 |
Source
|
Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorobenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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